Methyl 2-((chlorocarbonyl)oxy)propanoate
Description
Methyl 2-((chlorocarbonyl)oxy)propanoate is an organic compound characterized by an ester functional group and a reactive chlorocarbonyloxy moiety. Its structure combines a methyl ester (R-COOCH₃) with a chlorinated carbonyl group (Cl-CO-O-) attached to the second carbon of the propanoate backbone. This dual functionality renders the compound highly reactive, particularly in acylating reactions, where it can transfer the chlorocarbonyl group to nucleophiles.
Applications likely include its use as an intermediate in pharmaceuticals, agrochemicals, or polymer chemistry, where its reactivity facilitates the introduction of acyl groups.
The compound’s hazards are inferred from structurally related substances. Chlorocarbonyl-containing compounds are typically corrosive, moisture-sensitive, and may release toxic gases (e.g., HCl) upon hydrolysis. Handling requires stringent precautions, including inert atmospheres, dry conditions, and personal protective equipment (PPE) such as gloves, goggles, and ventilation .
Properties
Molecular Formula |
C5H7ClO4 |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
methyl 2-carbonochloridoyloxypropanoate |
InChI |
InChI=1S/C5H7ClO4/c1-3(4(7)9-2)10-5(6)8/h3H,1-2H3 |
InChI Key |
MKPINVGFDFGYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((chlorocarbonyl)oxy)propanoate can be synthesized through the decomposition of this compound in the presence of hexaalkylguanidinium chloride hydrochloride . This reaction is a nucleophilic substitution of the second order (SN2 mechanism), where the chloride ion from the catalyst exchanges with the chlorine atom of the compound .
Industrial Production Methods
In industrial settings, this compound is typically produced by direct chlorination of the corresponding lactates using chlorinating agents such as hydrogen chloride, sulphuryl chloride, thionyl chloride, and phosgene . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((chlorocarbonyl)oxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in SN1 and SN2 reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogen Chloride: Used for direct chlorination of lactates.
Sulphuryl Chloride: Another chlorinating agent used in the synthesis.
Thionyl Chloride: Commonly used for chlorination reactions.
Phosgene: Utilized in industrial production methods.
Major Products Formed
The major product formed from the decomposition of this compound is methyl 2-chloropropionate . This product is often used in the synthesis of biologically active molecules such as herbicides, fungicides, pesticides, and drugs .
Scientific Research Applications
Methyl 2-((chlorocarbonyl)oxy)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-((chlorocarbonyl)oxy)propanoate involves nucleophilic substitution reactions. The chlorocarbonyl group is susceptible to attack by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Methyl 2-((chlorocarbonyl)oxy)propanoate and structurally or functionally analogous compounds.
Key Analysis:
Reactivity and Functional Groups this compound’s chlorocarbonyloxy group makes it more reactive than simple esters (e.g., methyl cyanoacrylate) but less volatile than smaller acid chlorides like isobutyryl chloride. Its ester group may stabilize the molecule slightly, reducing immediate hydrolysis compared to pure acid chlorides . Isobutyryl chloride exhibits extreme reactivity due to its unhindered acid chloride group, reacting violently with water. In contrast, the target compound’s ester linkage may slow hydrolysis, though it remains hazardous .
Applications Unlike 2-(4-chloro-2-methylphenoxy)propionic acid (a herbicidal phenoxy acid), this compound is tailored for synthetic chemistry. Its reactivity aligns with applications in controlled acylations rather than biological activity .
Compared to chloroacetone (a lachrymator), the target compound’s hazards stem from hydrolysis products (HCl) rather than direct volatility .
Safety Protocols Similar to methyl cyanoacrylate, PPE such as gloves and goggles are critical, but additional measures like inert atmospheres are necessary to counter moisture sensitivity, as seen with acid chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
